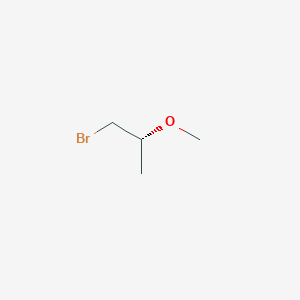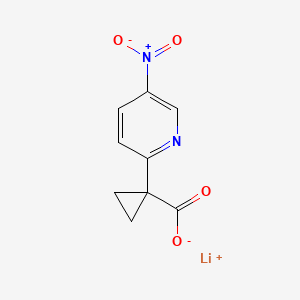
(R)-1-Bromo-2-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Bromo-2-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-1-Bromo-2-methoxypropane can be synthesized through several methods. One common method involves the reaction of ®-2-methoxypropanol with hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, ®-1-Bromo-2-methoxypropane is produced using large-scale reactors where ®-2-methoxypropanol is reacted with hydrobromic acid. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified using distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Bromo-2-methoxypropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in polar solvents like water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide in tert-butanol are commonly used. The reaction is usually carried out under reflux conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically ethers or alcohols, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, such as propene.
Wissenschaftliche Forschungsanwendungen
®-1-Bromo-2-methoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-Bromo-2-methoxypropane involves its ability to act as an electrophile in chemical reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, it can interact with enzymes and other proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Bromo-2-methoxypropane: The enantiomer of ®-1-Bromo-2-methoxypropane.
1-Bromo-2-methoxyethane: A similar compound with a shorter carbon chain.
1-Bromo-2-methoxybutane: A similar compound with a longer carbon chain.
Uniqueness
®-1-Bromo-2-methoxypropane is unique due to its chiral nature, which makes it useful in asymmetric synthesis and chiral resolution processes. Its specific reactivity and applications in various fields also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
2348272-80-8 |
|---|---|
Molekularformel |
C4H9BrO |
Molekulargewicht |
153.02 g/mol |
IUPAC-Name |
(2R)-1-bromo-2-methoxypropane |
InChI |
InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
ULHBRIULGNSYDP-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CBr)OC |
Kanonische SMILES |
CC(CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)



![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)




![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)

